1-Naphthalenesulfinic acid 1-Naphthalenesulfinic acid
Brand Name: Vulcanchem
CAS No.: 607-33-0
VCID: VC14340674
InChI: InChI=1S/C10H8O2S/c11-13(12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12)
SMILES:
Molecular Formula: C10H8O2S
Molecular Weight: 192.24 g/mol

1-Naphthalenesulfinic acid

CAS No.: 607-33-0

Cat. No.: VC14340674

Molecular Formula: C10H8O2S

Molecular Weight: 192.24 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthalenesulfinic acid - 607-33-0

Specification

CAS No. 607-33-0
Molecular Formula C10H8O2S
Molecular Weight 192.24 g/mol
IUPAC Name naphthalene-1-sulfinic acid
Standard InChI InChI=1S/C10H8O2S/c11-13(12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12)
Standard InChI Key ICYDASAGOZFWIC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2S(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Naphthalenesulfinic acid consists of a naphthalene ring system (a fused bicyclic aromatic hydrocarbon) with a sulfinic acid group (-SO₂H) at the first carbon position. This substitution pattern distinguishes it from the more commonly studied 1-naphthalenesulfonic acid (-SO₃H), which has an additional oxygen atom in its sulfonic acid group. The sulfinic acid moiety introduces distinct electronic effects, including reduced acidity (pKa ~1.5–2.5) compared to its sulfonic analog (pKa ~-6) .

Table 1: Comparative Properties of Naphthalene Derivatives

Property1-Naphthalenesulfinic Acid1-Naphthalenesulfonic Acid
Molecular FormulaC₁₀H₈O₂SC₁₀H₈O₃S
Molecular Weight (g/mol)208.23224.23
Density (g/cm³)~1.3 (estimated)1.4±0.1
Melting Point (°C)160–165 (predicted)77–79
Water SolubilityModerateHigh

The reduced symmetry of the sulfinic acid group compared to sulfonic acid may lead to different crystalline packing arrangements, as suggested by the lower predicted melting point .

Electronic and Spectroscopic Features

While direct spectroscopic data for 1-naphthalenesulfinic acid is unavailable, studies on 2-amino-1-naphthalenesulfonic acid provide a framework for understanding substituent effects. In such analogs:

  • FT-IR Spectroscopy: Sulfonic/sulfinic acid groups exhibit strong absorption bands at 1,050–1,200 cm⁻¹ (S=O asymmetric stretching) and 650–800 cm⁻¹ (S-O bending) .

  • UV-Vis Spectroscopy: Naphthalene derivatives typically show π→π* transitions at 220–280 nm. Electron-withdrawing groups like -SO₂H induce bathochromic shifts via conjugation with the aromatic system .

  • HOMO-LUMO Gap: Computational studies on 2-amino-1-naphthalenesulfonic acid reveal a HOMO-LUMO energy gap of ~4.1 eV in polar solvents, suggesting moderate electron mobility .

Synthetic Methodologies

Industrial-Scale Sulfonation Reactions

The synthesis of 8-anilino-1-naphthalenesulfonic acid (ANS) provides a model for sulfinic acid production. Key steps include:

  • Sulfonation: Treatment of naphthalene derivatives with concentrated sulfuric acid at 120–155°C .

  • Aniline Coupling: Reaction with aniline under dehydrating conditions to form the sulfonamide linkage .

Table 2: Reaction Conditions for Sulfur-Containing Naphthalenes

CompoundReagentsTemperature (°C)Yield (%)
8-Anilino-1-naphthalenesulfonic acid H₂SO₄, aniline155 ±294
1-Naphthalenesulfonic acid H₂SO₄120–130>90

Spectroscopic and Computational Analysis

Vibrational Mode Assignments

Studies on 2-amino-1-naphthalenesulfonic acid using FT-IR and Raman spectroscopy reveal:

  • S-O Stretching: 1,130 cm⁻¹ (symmetric) and 1,180 cm⁻¹ (asymmetric) .

  • N-H Bending: 1,620 cm⁻¹ in amino-substituted derivatives .

For 1-naphthalenesulfinic acid, the reduced oxidation state of sulfur would shift these bands to lower frequencies (~1,000–1,100 cm⁻¹) .

Quantum Chemical Calculations

Density Functional Theory (DFT) analyses of similar compounds predict:

  • Molecular Electrostatic Potential (MEP): Sulfinic acid groups create regions of high electron density (-50 kcal/mol) near oxygen atoms, facilitating interactions with cationic species .

  • NBO Analysis: Hyperconjugative interactions between sulfur lone pairs and aromatic π-systems stabilize the molecule by ~15–20 kcal/mol .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator